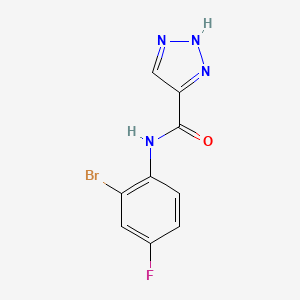

N-(2-bromo-4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide

Description

Properties

IUPAC Name |

N-(2-bromo-4-fluorophenyl)-2H-triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrFN4O/c10-6-3-5(11)1-2-7(6)13-9(16)8-4-12-15-14-8/h1-4H,(H,13,16)(H,12,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOGIQYNOEJHRMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Br)NC(=O)C2=NNN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrFN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide typically involves multi-step organic reactions. One common approach is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This method involves the reaction of an azide derivative of 2-bromo-4-fluoroaniline with an alkyne derivative of 1H-1,2,3-triazole-5-carboxamide under copper catalysis to form the desired triazole compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent, and catalyst concentration. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromo-4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide can undergo various chemical reactions, including:

Substitution Reactions: The bromo and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The triazole ring can be involved in redox reactions, depending on the reagents and conditions used.

Coupling Reactions: The compound can be used in palladium-catalyzed coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different substituents on the phenyl ring, while coupling reactions can produce complex molecules with extended conjugation or functionalization.

Scientific Research Applications

N-(2-bromo-4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide has a wide range of applications in scientific research:

Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly as inhibitors of enzymes or receptors involved in disease pathways.

Materials Science: It can be used as a building block for the synthesis of advanced materials, such as polymers and coordination complexes with unique electronic or optical properties.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries for screening and discovery.

Biological Studies: Researchers explore its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, to identify new therapeutic agents.

Mechanism of Action

The mechanism of action of N-(2-bromo-4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic function. The presence of the bromo and fluoro substituents can enhance binding affinity and specificity through halogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related 1,2,3-triazole-5-carboxamide derivatives and halogenated aryl analogs, focusing on synthesis, physicochemical properties, and structural distinctions.

Structural Analogues of 1,2,3-Triazole-5-carboxamides

Key Comparisons:

- Halogenation Effects : The target compound’s 2-bromo-4-fluorophenyl group combines Br (strong electron-withdrawing, steric bulk) and F (moderate electron-withdrawing, small size), contrasting with polyfluorinated biphenyls in compounds 9 and 34 .

- Substituent Position: Bromine at the ortho position (target) vs.

- Polarity: The diethylamino group in SI60 increases polarity and solubility compared to the target’s halogenated aryl group .

Pyrazole Carboxamide Halogenated Analogs

Key Comparisons:

- Heterocycle Core : The triazole in the target compound offers greater metabolic stability than pyrazole (as in ) due to its aromaticity and resistance to enzymatic degradation.

- Hybrid Structures : Compounds like the oxazole-triazole hybrid () demonstrate modular design strategies but lack the straightforward synthetic accessibility of the target’s triazole-carboxamide scaffold.

Biological Activity

N-(2-bromo-4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide is a compound belonging to the triazole family, which is recognized for its diverse biological activities. This article delves into the biological activity of this specific triazole derivative, focusing on its potential therapeutic applications, particularly in antifungal and antibacterial contexts.

Structure and Synthesis

The compound features a triazole ring, which is a five-membered nitrogen-containing heterocycle known for its stability and ability to interact with biological targets. The presence of halogen substituents (bromo and fluoro) on the phenyl ring enhances its biological properties by influencing its interaction with enzymes and receptors.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The general synthetic route includes:

- Formation of the triazole ring through a cycloaddition reaction.

- Introduction of the bromo and fluoro substituents via electrophilic aromatic substitution.

- Finalization of the carboxamide group through amide coupling reactions.

Antifungal Activity

Triazoles are widely recognized for their antifungal properties due to their mechanism of action that involves inhibition of ergosterol biosynthesis in fungi. This compound has shown promising antifungal activity against various pathogens.

Case Studies:

- In vitro Studies: Research has demonstrated that derivatives of 1,2,4-triazoles exhibit significant antifungal activity against strains such as Candida albicans and Aspergillus fumigatus. For instance, compounds with similar structures have reported minimum inhibitory concentration (MIC) values as low as 0.25 μg/mL against resistant strains .

- Structure-Activity Relationship (SAR): The presence of halogen atoms (like bromine and fluorine) on the phenyl ring appears to enhance antifungal activity. In a comparative study, triazole derivatives with halogens demonstrated superior efficacy compared to those lacking these substituents .

| Compound | Target Organism | MIC (μg/mL) | Reference |

|---|---|---|---|

| This compound | Candida albicans | 0.0313 | |

| Similar Triazole Derivative | Aspergillus fumigatus | 0.25 |

Antibacterial Activity

In addition to antifungal properties, triazoles have been explored for their antibacterial potential. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Research Findings:

Studies indicate that certain triazole derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. For example, compounds similar to this compound have shown effectiveness against Staphylococcus aureus and Escherichia coli in preliminary assays .

The mode of action for triazoles typically involves:

- Inhibition of Cytochrome P450 Enzymes: Triazoles inhibit lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway in fungi.

- Interference with Cell Wall Synthesis: Some studies suggest that triazoles can affect bacterial cell wall integrity by disrupting peptidoglycan synthesis.

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(2-bromo-4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide, and how can reaction yields be optimized?

Answer:

The synthesis of triazole-carboxamide derivatives typically involves multi-step reactions. A common approach includes:

- Step 1: Condensation of substituted aniline (e.g., 2-bromo-4-fluoroaniline) with isocyanides or activated carbonyl intermediates to form carboximidoyl chloride derivatives .

- Step 2: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole core, followed by carboxamide coupling .

Optimization factors : - Use anhydrous conditions and inert atmospheres to prevent hydrolysis of intermediates.

- Catalytic systems (e.g., CuI/ligand combinations) improve regioselectivity and yield .

- Purification via column chromatography or recrystallization enhances purity.

Basic: How can researchers mitigate the low aqueous solubility of this compound in biological assays?

Answer:

Low solubility is a common limitation for halogenated triazole derivatives. Strategies include:

- Derivatization : Introduce polar substituents (e.g., hydroxyl, amine) to the triazole or aryl rings to improve hydrophilicity .

- Co-solvent systems : Use DMSO-water or PEG-based vehicles at ≤1% v/v to minimize cytotoxicity .

- Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles to enhance bioavailability .

Advanced: What crystallographic strategies are optimal for resolving structural ambiguities in this compound, particularly with halogen substituents?

Answer:

Halogen atoms (Br, F) introduce challenges like heavy-atom effects or disorder. Recommended approaches:

- Data collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to improve anomalous scattering for Br/F localization .

- Refinement : Employ SHELXL for anisotropic displacement parameter modeling. For disordered regions, apply PART/SUMP restraints .

- Validation : Cross-validate with Hirshfeld surface analysis to confirm intermolecular interactions (e.g., C–H···F/Br) .

Advanced: How should contradictory enzyme inhibition data (e.g., IC₅₀ variability) across studies be methodologically reconciled?

Answer:

Discrepancies may arise from assay conditions or compound stability. Resolve via:

- Standardized protocols : Use identical buffer systems (pH 7.4, 25°C) and enzyme concentrations .

- Solubility controls : Pre-dissolve the compound in DMSO and verify concentration via HPLC before assays .

- Orthogonal assays : Validate inhibition using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) .

Advanced: What computational strategies complement experimental studies in elucidating the compound’s binding mode with target enzymes?

Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Glide to predict binding poses, prioritizing halogen-bond interactions with active-site residues (e.g., histidine or aspartate) .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the triazole-enzyme complex, focusing on fluorine’s electrostatic contributions .

- QM/MM : Combine quantum mechanics (e.g., DFT) with molecular mechanics to model covalent inhibition mechanisms .

Basic: What analytical techniques are critical for characterizing purity and structural integrity?

Answer:

- NMR : ¹⁹F and ¹H NMR confirm substitution patterns (e.g., fluorine coupling constants) .

- HPLC-MS : Use C18 columns with ESI(+) ionization to detect trace impurities (e.g., dehalogenated byproducts) .

- XRD : Single-crystal diffraction (via SHELXT) resolves stereochemical ambiguities .

Advanced: How can researchers design structure-activity relationship (SAR) studies to optimize bioactivity?

Answer:

- Scaffold diversification : Synthesize analogs with varying halogens (Cl, I) at the 2-bromo-4-fluorophenyl group to assess electronic effects .

- Pharmacophore mapping : Use Schrödinger’s Phase to identify critical moieties (e.g., triazole’s N2 for hydrogen bonding) .

- In vivo correlation : Test top candidates in zebrafish models for bioavailability and toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.